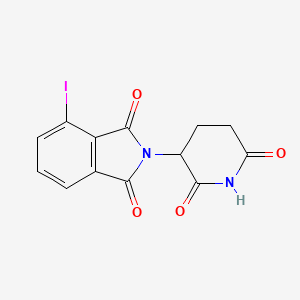

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

描述

属性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDTWULFGNROJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione , also known by its CAS number 959150-64-2 , is a small molecule drug with significant potential in the field of cancer therapeutics. Its structure incorporates various functional groups that enhance its biological activity, particularly in targeting specific cancer cell types. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Composition

- Molecular Formula : C₁₃H₉IN₂O₄

- Molecular Weight : 384.13 g/mol

- CAS Number : 959150-64-2

Structural Features

The compound features:

- An iodo group, which is beneficial for imaging and radiotherapy.

- An isoindoline-1,3-dione structure that contributes to its binding affinity to target molecules.

- A piperidin-3-yl group that enhances selectivity towards certain cancer cells.

Research indicates that this compound acts primarily as a cereblon (CRBN) modulator, which plays a crucial role in the ubiquitin-proteasome system. This modulation leads to the degradation of specific transcription factors associated with cancer cell proliferation.

Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results showed:

- IC50 Values :

- NCI-H929 (Multiple Myeloma): 2.25 µM

- U239 (Glioblastoma): 5.86 µM

These values indicate a potent inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .

Inhibition of TNF-α

The compound also demonstrated significant inhibition of TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs):

- IC50 : 0.76 µM

This inhibition is crucial as TNF-α is a pro-inflammatory cytokine often elevated in cancer and inflammatory diseases .

Induction of Apoptosis

Flow cytometry assays revealed that treatment with this compound increased apoptosis in NCI-H929 cells:

- Early apoptosis increased from 3.4% to 13.3% .

- Late apoptosis increased from 2.6% to 21.3% at higher concentrations (5 µM) .

Data Table: Biological Activity Summary

| Biological Activity | Measurement | Result |

|---|---|---|

| Antiproliferative (NCI-H929) | IC50 (µM) | 2.25 |

| Antiproliferative (U239) | IC50 (µM) | 5.86 |

| TNF-α Inhibition | IC50 (µM) | 0.76 |

| Apoptosis Induction (Early) | % Increase | From 3.4% to 13.3% |

| Apoptosis Induction (Late) | % Increase | From 2.6% to 21.3% |

Study on Cereblon Modulators

A comprehensive study focused on various derivatives as CRBN modulators found that compounds similar to this compound exhibited significant anti-multiple myeloma activity through the degradation of IKZF1 and IKZF3 proteins, essential for maintaining malignant cell survival . The study highlighted the potential for developing new therapeutic strategies based on these findings.

Clinical Relevance

The structural similarity of this compound to established immunomodulatory drugs like lenalidomide suggests its potential utility in clinical settings for treating hematological malignancies and possibly solid tumors . Further clinical trials are warranted to explore its therapeutic efficacy and safety profile.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

- CAS No.: 959150-64-2

- Molecular Formula : C₁₃H₉IN₂O₄

- Molecular Weight : 384.13 g/mol

- Key Features : The compound is characterized by a phthalimide scaffold fused with a dioxopiperidine ring and an iodine substituent at the 4-position of the isoindoline moiety. This structural motif is critical for its role as a cereblon (CRBN)-binding ligand in proteolysis-targeting chimeras (PROTACs) .

Structural and Functional Differences

The 4-position substitution on the isoindoline ring dictates physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Key Findings

Substituent Impact on CRBN Binding: Iodo vs. Hydroxy/Amino: The iodine atom’s larger atomic radius and electronegativity enhance van der Waals interactions and hydrogen bonding with CRBN, resulting in superior degradation efficiency compared to smaller substituents like NH₂ or OH . Fluoro Substitution: While fluorine improves metabolic stability, its smaller size reduces CRBN affinity compared to iodine .

Synthetic Utility: The nitro derivative (CAS 19171-18-7) is a key intermediate for synthesizing amino derivatives via catalytic hydrogenation . Hydroxy derivatives serve as precursors for alkoxy-PROTACs, enabling modular linker attachment .

Biological Activity: PROTAC Efficacy: Iodo-containing derivatives exhibit nanomolar-range degradation efficiency for targets like AIMP2, outperforming amino or hydroxy controls . Cytotoxicity: Control compounds (e.g., Con1) with amino groups show minimal cytotoxicity (IC₅₀ > 200 µM), highlighting the necessity of optimized substituents for activity .

准备方法

CDI Cyclization Mechanism

The reaction proceeds via a two-step activation-cyclization sequence. CDI first converts the carboxylic acid of 4-iodo-3-aminophthalic acid into a reactive acyl imidazole intermediate, which subsequently reacts with the amine group of 3-aminopiperidine-2,6-dione. Intramolecular cyclization forms the isoindoline-1,3-dione core, with iodine stability ensured by the absence of strong reducing agents.

常见问题

Basic: What are the key structural features and functional groups of 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione that influence its reactivity in experimental settings?

Methodological Answer:

The compound contains an isoindoline-1,3-dione core substituted with a 2,6-dioxopiperidin-3-yl group and an iodine atom at the 4-position. The lactam rings (isoindoline-dione and piperidin-dione) contribute to hydrogen-bonding interactions, while the iodine atom enhances electrophilic reactivity due to its polarizability. Structural characterization should prioritize NMR spectroscopy (¹H/¹³C) to confirm lactam tautomerism and iodination position, complemented by FT-IR to validate carbonyl stretching frequencies (~1700 cm⁻¹) .

Basic: What are the established synthetic routes for this compound, and what purity benchmarks are critical for reproducibility?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the iodine atom’s leaving-group potential. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions may introduce the iodinated moiety. Purity ≥98% (HPLC) is critical to avoid side-reaction byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are recommended for purity validation, ensuring accurate quantification of the desired product .

Advanced: How can researchers optimize reaction conditions to improve yield while maintaining stereochemical integrity?

Methodological Answer:

A factorial design of experiments (DoE) is ideal for optimizing parameters (e.g., temperature, solvent polarity, catalyst loading). For stereochemical control, employ chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess. Kinetic studies via in situ IR spectroscopy can identify intermediates, while density functional theory (DFT) simulations predict transition-state energetics to guide solvent selection .

Advanced: How can contradictory stability data under varying pH and temperature conditions be resolved?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., light exposure, trace moisture). Design accelerated stability studies using ICH Q1A guidelines, with controlled variables: pH (1–13), temperature (25–60°C), and humidity (40–75% RH). Employ HPLC-MS to track degradation products and principal component analysis (PCA) to correlate degradation pathways with experimental conditions. Validate findings through reproducibility trials with independent replicates .

Advanced: What computational methods are validated for studying this compound’s interactions with biological targets (e.g., E3 ubiquitin ligases)?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities and conformational stability. Validate predictions using surface plasmon resonance (SPR) for kinetic binding assays (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-reference results with cryo-EM or X-ray crystallography if structural data for the target protein exists .

Basic: Which analytical techniques are most reliable for confirming molecular structure and purity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons.

- X-ray crystallography for absolute stereochemical determination.

- Elemental analysis (C, H, N) to validate empirical formula .

Advanced: How to design experiments to elucidate degradation pathways under oxidative stress?

Methodological Answer:

Use forced degradation studies with hydrogen peroxide (0.1–3% v/v) or AIBN (radical initiator). Monitor via LC-QTOF-MS to identify oxidation products (e.g., epoxides, hydroxylated derivatives). Pair with EPR spectroscopy to detect radical intermediates. Statistical tools like hierarchical clustering can group degradation products by mechanistic similarity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS hazard statements (H360) for reproductive toxicity risks. Use fume hoods , nitrile gloves, and eye protection. Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis. Conduct waste audits to ensure proper disposal of iodinated byproducts via certified hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。